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Compound of Interest

Compound Name: (2-lodo-5-methylphenyl)methanol

Cat. No.: B8058622

Disclaimer: This document provides a technical overview of the solubility of (2-lodo-5-
methylphenyl)methanol. It is important to note that a comprehensive search of available
scientific literature did not yield specific quantitative experimental solubility data for this
compound. The information presented herein is based on the established physicochemical
properties of structurally analogous compounds, namely benzyl alcohol and other aryl halides,
in conjunction with fundamental principles of chemical solubility. The quantitative data provided
for benzyl alcohol should be regarded as an estimation of the solubility behavior of (2-lodo-5-
methylphenyl)methanol and not as experimentally verified values for the target compound.

Core Section: Understanding the Solubility of (2-
lodo-5-methylphenyl)methanol

(2-lodo-5-methylphenyl)methanol is a substituted aromatic alcohol. Its solubility
characteristics are governed by the collective influence of its constituent functional groups: the
polar hydroxyl (-OH) group and the larger, more nonpolar iodinated methylphenyl moiety. The
hydroxyl group imparts the capacity for hydrogen bonding, which is expected to promote
solubility in polar protic solvents. Conversely, the nonpolar character of the substituted benzene
ring suggests an affinity for nonpolar and weakly polar aprotic solvents via London dispersion
forces and dipole-dipole interactions.

In accordance with the principle of "like dissolves like," (2-lodo-5-methylphenyl)methanol is
anticipated to be soluble in a variety of common organic solvents. The general solubility of aryl
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halides in organic media is well-established. The introduction of a methanol group is likely to
enhance the compound's polarity in comparison to a simple aryl halide.

Predicted Solubility Profile

A gualitative prediction of the solubility of (2-lodo-5-methylphenyl)methanol across different
solvent classes is as follows:

Polar Protic Solvents (e.g., Alcohols): High solubility is predicted due to the potential for
hydrogen bond formation between the solute's hydroxyl group and the solvent molecules.

e Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Good to moderate solubility is
expected, driven by dipole-dipole interactions between the polar functionalities of the solute
and the solvent.

e Nonpolar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): Moderate to low solubility is
anticipated. While the aromatic ring of the solute will interact favorably with aromatic
solvents, the presence of the polar hydroxyl group will likely limit solubility in highly nonpolar
environments.

e Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted,
facilitated by compatible dipole-dipole interactions.

Estimated Quantitative Solubility Data

In the absence of experimental data for (2-lodo-5-methylphenyl)methanol, the following table
presents the solubility of its parent compound, benzyl alcohol, in a range of organic solvents.
This information can be used to approximate the solubility of the target compound, bearing in
mind that the iodo and methyl substituents will modify the actual values.
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Solvent Category

Solvent Name

Molecular Formula

Solubility of Benzyl

Alcohol

Alcohols Methanol CHsOH Miscible[1]
Ethanol C2HsOH Miscible[1][2]
2-Propanol C3HsO Miscible
Ethers Diethyl ether (C2H5)20 Miscible[1][2]
Tetrahydrofuran (THF)  CaHsO Miscible
Esters Ethyl acetate CaHsO2 Soluble
Ketones Acetone Cs3HeO Miscible[1]
Halogenated Dichloromethane CH2Cl2 Soluble
Chloroform CHCIs Miscible[1]
Aromatic Benzene CeHs Soluble[1]
Toluene C7Hs Soluble
Other Dimethyl sulfoxide C2HeOS Soluble

(DMSO)
Dimethylformamide

CsH7NO Soluble

(DMF)

Experimental Protocol for Solubility Determination

The isothermal equilibrium method is a standard and reliable technique for experimentally

determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment:

¢ (2-lodo-5-methylphenyl)methanol (solute)

o High-purity organic solvents

e Analytical balance
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Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps
Constant temperature orbital shaker or water bath
Centrifuge

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Calibrated volumetric flasks and micropipettes

Procedure:

Preparation of Saturated Solutions: An excess amount of solid (2-lodo-5-
methylphenyl)methanol is added to a known volume of the chosen organic solvent within a
sealed vial.

Equilibration: The vials are placed in a constant temperature environment (e.g., an orbital
shaker or water bath) and agitated for a sufficient duration (typically 24 to 72 hours) to
ensure that equilibrium between the dissolved and undissolved solute is achieved.

Phase Separation: Following equilibration, the samples are allowed to stand at a constant
temperature to permit the sedimentation of the excess solid. For finer suspensions,
centrifugation at a controlled temperature can be employed to achieve a clear separation of
the solid and liquid phases.

Sample Analysis: A precise aliquot of the clear supernatant (the saturated solution) is
carefully withdrawn. This sample is then accurately diluted with a suitable solvent to a
concentration within the calibrated range of the analytical instrument. The concentration of
(2-lodo-5-methylphenyl)methanol in the diluted sample is then determined using a
validated HPLC or GC method.

Calculation of Solubility: The solubility of the compound is calculated from the experimentally
determined concentration in the saturated solution and is typically expressed in units such as
grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizations
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Experimental Workflow

The procedural steps for the experimental determination of solubility are outlined in the
following workflow diagram.

Experimental Workflow for Solubility Determination
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Caption: A flowchart of the isothermal equilibrium method for solubility determination.
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Conceptual Relationships in Solubility

No specific signaling pathways involving (2-lodo-5-methylphenyl)methanol were identified.
However, as a substituted benzyl alcohol, it is plausible that it could undergo metabolic
oxidation in biological systems, analogous to the metabolism of benzyl alcohol.

The following diagram illustrates the logical relationships between the structural features of a
substituted benzyl alcohol and its resulting solubility.

Factors Influencing Solubility of Substituted Benzyl Alcohols

Molecular Structure

Substituted Benzyl Alcohol

Structural Features

Hydroxyl Group (-OH) Aromatic Ring Substituents (e.g., -1, -CH3)

Intermalecular Forces

Hydrogen Bonding Van der Waals Forces Dipole-Dipole Interactions

Ty

Solubility in a given solvent

Click to download full resolution via product page

Caption: A diagram showing how structural features of a substituted benzyl alcohol influence its
solubility.

For precise and accurate quantitative solubility data for (2-lodo-5-methylphenyl)methanol, it
Is imperative that experimental determinations, such as the protocol detailed in this guide, are
performed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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